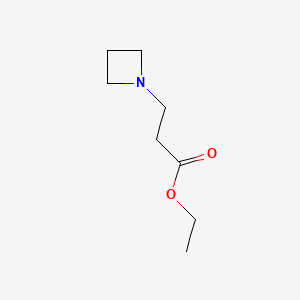
Menthon-1,2-glycerolketal
Übersicht
Beschreibung
Frescolat MGA, auch bekannt als Menthon-Glycerin-Acetal, ist eine synthetische Verbindung, die weit verbreitet als Kühlmittel eingesetzt wird. Es ist eine farblose Flüssigkeit, die ein starkes, langanhaltendes Gefühl von Frische und Kühlung vermittelt. Diese Verbindung wird besonders für ihre nicht reizenden Eigenschaften, ihren geringen Geruch und ihre Eignung für verschiedene Formulierungen, einschließlich Mundpflegeprodukten, geschätzt .
Herstellungsmethoden
Frescolat MGA wird durch die Acetalisierung von Menthon mit Glycerin synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, um die Bildung der Acetalbindung zwischen Menthon und Glycerin zu erleichtern. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
In der industriellen Produktion wird das Verfahren hochskaliert, um große Mengen an Frescolat MGA zu produzieren. Die Reaktion wird in großen Reaktoren durchgeführt, und das Produkt wird durch Destillation und andere Trennverfahren gereinigt, um alle Verunreinigungen zu entfernen .
Wissenschaftliche Forschungsanwendungen
Frescolat MGA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um Acetalisierungsreaktionen und die Stabilität von Acetalbindungen zu untersuchen. In der Biologie wird es verwendet, um die Auswirkungen von Kühlmitteln auf zelluläre Prozesse und temperaturabhängige Ionenkanäle zu untersuchen .
In der Medizin wird Frescolat MGA auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung topischer Formulierungen zur Schmerzlinderung und Hautpflege. Seine kühlenden Eigenschaften machen es zu einem attraktiven Kandidaten für Produkte, die Linderung von Juckreiz, Brennen und anderen Beschwerden bieten sollen .
In der Industrie wird Frescolat MGA bei der Formulierung von Körperpflegeprodukten wie Zahnpasta, Mundwasser und Hautpflegeprodukten verwendet. Seine Fähigkeit, ein langanhaltendes Kühlgefühl zu vermitteln, macht es zu einer beliebten Zutat in diesen Produkten .
Wirkmechanismus
Frescolat MGA entfaltet seine kühlenden Wirkungen durch Aktivierung der transienten Rezeptorpotential-Melastatin-8 (TRPM8)-Kanäle. Diese Kanäle sind temperaturabhängige Ionenkanäle, die durch kühle Temperaturen und chemische Agonisten wie Menthol und Icilin aktiviert werden .
Nach der Aktivierung ermöglichen TRPM8-Kanäle den Einstrom von Calciumionen in die Zellen, was zu einem Kühlgefühl führt. Dieser Mechanismus ähnelt dem von Menthol, aber Frescolat MGA ist so konzipiert, dass es eine langanhaltendere und intensivere Kühlwirkung bietet .
Wirkmechanismus
Target of Action
Menthone 1,2-glycerol ketal, also known as 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, Menthone 1,2-glyceryl ketal, 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-, or Frescolat MGA, is primarily used as a cooling agent in various applications . The primary targets of Menthone 1,2-glycerol ketal are the skin and mucosa where it creates a strong, long-lasting sensation of freshness and cooling .
Mode of Action
The mode of action of Menthone 1,2-glycerol ketal is based on its ability to interact with the sensory receptors in the skin and mucosa, triggering a physiological cooling sensation . This interaction results in a change in the perception of temperature, providing a cooling effect.
Result of Action
The primary result of the action of Menthone 1,2-glycerol ketal is a strong, long-lasting sensation of freshness and cooling on the skin or mucosa . This can provide relief and a pleasant sensory experience in various applications, including personal care products and food additives.
Vorbereitungsmethoden
Frescolat MGA is synthesized through the acetalization of menthone with glycerin. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal bond between menthone and glycerin. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
In industrial production, the process is scaled up to produce large quantities of frescolat MGA. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Frescolat MGA unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Acetal-Funktionsgruppe. Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren und Basen, die die Hydrolyse der Acetalbindung katalysieren können, was zur Bildung von Menthon und Glycerin führt .
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Menthon und Glycerin. Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern .
Vergleich Mit ähnlichen Verbindungen
Frescolat MGA wird oft mit anderen Kühlmitteln wie Menthol und Menthyllactat verglichen. Während Menthol das bekannteste Kühlmittel ist, hat es einige Nachteile, wie z. B. einen starken Geruch und eine mögliche Reizung bei höheren Konzentrationen .
Frescolat MGA hingegen ist so konzipiert, dass es diese Einschränkungen überwindet. Es hat einen geringeren Geruch und ist weniger reizend, was es für eine größere Bandbreite von Anwendungen geeignet macht. Darüber hinaus bietet es im Vergleich zu Menthol eine langanhaltendere Kühlwirkung .
Ähnliche Verbindungen umfassen:
- Menthol
- Menthyllactat
- Icilin
Jede dieser Verbindungen hat einzigartige Eigenschaften und Anwendungen, aber Frescolat MGA zeichnet sich durch seine Kombination aus starkem Kühlmittel, geringem Geruch und nicht reizenden Eigenschaften aus .
Eigenschaften
IUPAC Name |
(9-methyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-8-11(7-14)16-13/h9-12,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJCYZPANVLBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1)OCC(O2)CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866983 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear colourless viscous liquid | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
322.00 to 323.00 °C. @ 760.00 mm Hg | |
| Record name | Menthone 1,2-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, olive oil <15% and almond oil 1% w/w | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0306, 1.0308 | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63187-91-7 | |
| Record name | Menthone glycerin acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63187-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthone 1,2-glycerol ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063187917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxymethyl-9-methyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHONE 1,2-GLYCEROL KETAL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ1EE6RCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menthone 1,2-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Menthone 1,2-glycerol ketal (MGK) primarily used for?
A1: MGK is a synthetic coolant found in some electronic nicotine delivery systems (ENDS) like e-liquids. [] While its cooling sensation is appealing to users, the toxicological risks associated with inhaling MGK have not been thoroughly studied. []
Q2: Beyond its use as a coolant, has MGK been explored for other applications?
A3: Yes, research has investigated MGK's potential in drug delivery systems. Due to its pH-sensitive nature, MGK has been incorporated into nanocarriers designed to release therapeutic agents in the acidic tumor microenvironment. [, , ]
Q3: How is MGK incorporated into these nanocarriers?
A4: MGK is often conjugated to biocompatible polymers like oligosaccharides of hyaluronan (oHA). [, , ] This conjugation forms amphiphilic molecules that self-assemble into nanoparticles in aqueous solutions. [] The resulting nanoparticles can encapsulate drugs and deliver them to target cells or tissues. [, , ]
Q4: What are the advantages of using MGK in pH-sensitive drug delivery systems?
A5: MGK's ketal structure makes it sensitive to acidic pH. [, , ] This characteristic allows for controlled drug release within the acidic tumor microenvironment, potentially enhancing therapeutic efficacy while minimizing off-target effects. [, , ]
Q5: Are there any specific cell surface receptors targeted by these MGK-containing nanocarriers?
A6: Yes, researchers have developed MGK-containing nanocarriers that target the CD44 receptor. [, , ] This receptor is overexpressed in various cancer cells and is implicated in tumor progression and metastasis. [, , ] By targeting CD44, these nanocarriers aim to enhance drug delivery specifically to cancer cells. [, , ]
Q6: What is the current research focus regarding MGK's application in drug delivery?
A7: Current research explores the development of multifunctional nanocarriers incorporating MGK. [, , ] These nanocarriers utilize MGK's pH-sensitivity while incorporating additional functionalities, such as targeting ligands or other stimuli-responsive elements, to further enhance drug delivery and therapeutic efficacy. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)





